REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11]>>[O:8]=[C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH2:11][CH2:10][C:9]([O:13][CH2:14][CH3:15])=[O:12]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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N1=CC(=CC=C1)C=O
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Name
|
|
Quantity
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22.4 g
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Type
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reactant
|
Smiles
|
C(C=C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
to yield 5.1 g, ESMS (M+1)+208
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Name
|
|
Type
|
product
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Smiles
|
O=C(CCC(=O)OCC)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |